5-METHANESULFINYLPENTANENITRILE

Description

Contextualization within Organic and Sulfur-Containing Nitrile Chemistry

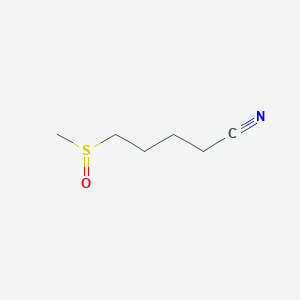

5-Methanesulfinylpentanenitrile, with the chemical formula C₆H₁₁NOS, belongs to the family of aliphatic sulfinyl nitriles. nih.gov Its structure is characterized by a five-carbon chain, terminated by a nitrile group (-C≡N) at one end and a methylsulfinyl group (-S(O)CH₃) at the other. This unique arrangement of functional groups places it within the broader categories of organosulfur compounds and nitriles, two classes of substances with extensive and well-established chemistries.

Organosulfur compounds are ubiquitous in nature and play a crucial role in various biological processes. nih.gov The sulfoxide (B87167) functional group, in particular, is a key feature in many pharmaceuticals and agrochemicals. It is a chiral center, meaning that this compound can exist as two enantiomers, a property that is often critical in biological systems and asymmetric synthesis. The chemistry of sulfoxides is rich, involving reactions such as oxidation to sulfones, reduction to sulfides, and the Pummerer rearrangement.

Nitriles are organic compounds that contain a cyano (-C≡N) functional group. The nitrile group is a versatile synthon in organic chemistry, capable of undergoing a wide range of transformations. It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or react with organometallic reagents to form ketones. wikipedia.orgnih.gov The presence of both a sulfoxide and a nitrile group in the same molecule suggests a rich and varied reactivity profile for this compound, offering multiple sites for chemical modification.

Significance of this compound as a Research Target

The significance of this compound as a research target stems from its natural occurrence and its potential as a building block in organic synthesis. It has been identified as a naturally occurring compound in plants of the Brassica genus, such as broccoli and Arabidopsis thaliana. nih.gov This natural origin suggests potential biological activity and a role in plant defense mechanisms, making it a subject of interest for natural product chemists and chemical ecologists.

From a synthetic perspective, this compound is a precursor to a variety of other functionalized molecules. The nitrile group can be elaborated into amines, carboxylic acids, or ketones, while the sulfoxide can be further oxidized or reduced, or used to direct stereoselective reactions on the adjacent carbon atoms. The linear five-carbon chain provides a flexible scaffold for the synthesis of more complex molecules. For instance, its thioether precursor, 5-(methylsulfanyl)pentanenitrile, is a known compound, suggesting that this compound could be readily prepared via oxidation. nist.gov

While specific research focused solely on this compound is currently limited, its structural motifs are found in more complex molecules that are the subject of active investigation. The study of this seemingly simple molecule could therefore provide valuable insights into the reactivity and properties of more elaborate systems containing both sulfoxide and nitrile functionalities.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound, based on available data. nih.gov

| Property | Value |

| Molecular Formula | C₆H₁₁NOS |

| Molecular Weight | 145.23 g/mol |

| CAS Number | 61121-66-2 |

| Appearance | Not specified, likely a liquid or low-melting solid at room temperature |

| Computed XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Spectral Data of this compound

Spectral data is crucial for the identification and characterization of chemical compounds. The following table presents key spectral information for this compound. nih.gov

| Spectral Technique | Key Data |

| GC-MS | Available in the NIST Mass Spectrometry Data Center |

| LC-MS | Precursor m/z: 146.0638 [M+H]⁺ |

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfinylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-9(8)6-4-2-3-5-7/h2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYQUFZANKOISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337631 | |

| Record name | 5-(Methylsulfinyl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61121-66-2 | |

| Record name | 5-(Methylsulfinyl)pentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61121-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methylsulfinyl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methanesulfinylpentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methanesulfinylpentanenitrile

Advanced Synthetic Routes to 5-METHANESULFINYLPENTANENITRILE

The primary route to this compound involves the controlled oxidation of 5-(methylthio)pentanenitrile. Care must be taken to prevent over-oxidation to the corresponding sulfone. wikipedia.org

Development of Novel Catalytic Approaches in this compound Synthesis.

Modern organic synthesis emphasizes the use of catalytic methods to achieve high efficiency, selectivity, and sustainability. The oxidation of thioethers to sulfoxides is a well-studied transformation with numerous catalytic systems developed, which would be applicable to the synthesis of this compound. These catalysts are designed to activate an oxidant, typically a peroxide, to facilitate the oxygen transfer to the sulfur atom chemoselectively.

A variety of metal-based catalysts have been shown to be effective for the selective oxidation of sulfides. These include systems based on titanium, vanadium, manganese, and molybdenum. rsc.orgresearchgate.netrsc.org For instance, titanium-containing zeolites like TS-1 have been used to study the regioselectivity of thioether oxidation, successfully producing sulfoxides and sulfones from various substrates using hydrogen peroxide as the oxidant. rsc.org Similarly, polyoxomolybdate complexes have demonstrated high efficiency, converting methyl phenyl sulfides to their sulfoxides with 98% selectivity in minutes at room temperature. rsc.org Other effective catalysts include those based on niobium and rhodium. organic-chemistry.orgorganic-chemistry.org

Metal-free catalytic systems have also gained prominence. An oxidative variant of the thiol-ene reaction has been developed using methanesulfonic acid as a catalyst and tert-butyl hydroperoxide as the oxidant to directly form sulfoxides from thiols and olefins. organic-chemistry.org Furthermore, organocatalysts such as 2,2,2-trifluoroacetophenone (B138007) can enable the selective synthesis of sulfoxides from sulfides using hydrogen peroxide, with the reaction outcome tunable by adjusting conditions. organic-chemistry.org

Below is a table summarizing various catalytic systems applicable for the oxidation of thioethers to sulfoxides.

| Catalyst System | Oxidant | Substrate Example | Selectivity for Sulfoxide (B87167) | Reference |

| Titanium Silicate (TS-1) | H₂O₂ | Allyl methyl thioether | High (product is sulfoxide/sulfone) | rsc.org |

| Polyoxomolybdates | H₂O₂ | Methyl phenyl sulfide (B99878) | 98% | rsc.org |

| Niobium Carbide | H₂O₂ | Various sulfides | High (catalyst for sulfone synthesis) | organic-chemistry.org |

| Rh₂(esp)₂ | t-BuOOH | Various sulfides | High | organic-chemistry.org |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | Various sulfides | High (condition dependent) | organic-chemistry.org |

| 1-HexylKuQuinone (light-induced) | O₂ | Thioethers | High | organic-chemistry.org |

Investigation of Stereoselective Synthesis Pathways for this compound.

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) is of great importance, particularly for pharmaceutical applications. libretexts.orgacs.org Asymmetric oxidation of the prochiral thioether, 5-(methylthio)pentanenitrile, is the most direct approach to obtain enantiomerically enriched this compound. researchgate.nettandfonline.comwikipedia.org

A cornerstone of asymmetric sulfoxidation is the use of chiral metal complexes as catalysts. The Sharpless-Kagan and related methods, which employ a titanium isopropoxide catalyst modified with a chiral diethyl tartrate ligand, are classic examples. libretexts.org Similarly, chiral salen and salan complexes of metals like titanium, vanadium, manganese, and iron have been developed and shown to be highly effective. researchgate.netlibretexts.org For example, chiral Ti-salen complexes can catalyze the oxidation of alkyl aryl sulfides with enantiomeric excesses (ee) ranging from 92-99%. libretexts.org

Enzyme-catalyzed reactions offer another powerful tool for asymmetric sulfoxidation. Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) can catalyze the oxidation of prochiral thioethers with excellent enantioselectivity. libretexts.org

Non-enzymatic chiral reagents can also be employed. Chiral N-sulfonyloxaziridines, for instance, can oxidize prochiral sulfides to optically active sulfoxides with good enantioselectivity. libretexts.org Another approach involves the synthesis and separation of diastereomeric sulfinates, such as menthyl p-tolylsulfinates, which can then be reacted with organometallic reagents to produce chiral sulfoxides. libretexts.org

The table below highlights some notable methods for asymmetric sulfide oxidation.

| Catalyst/Reagent | Oxidant | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Chiral Ti-salen | H₂O₂ or UHP | Alkyl aryl sulfides | 92-99% | libretexts.org |

| Chiral Fe(salan) | H₂O₂ | Various sulfides | High | libretexts.org |

| Cyclohexanone Monooxygenase (CHMO) | --- | Prochiral thioethers | Excellent | libretexts.org |

| Chiral N-sulfonyloxaziridines | --- | Prochiral sulfides | Moderate to Good | libretexts.org |

| Menthyl p-tolylsulfinate esters | Grignard Reagents | --- | High | libretexts.org |

Mechanistic Investigations of Reactions Involving this compound.

The reactivity of this compound is dictated by the interplay between the sulfinyl group, the nitrile group, and the aliphatic chain.

Nucleophilic Substitution Reactions of this compound.

Nucleophilic substitution reactions can occur at several sites in the molecule. wikipedia.org The carbon of the nitrile group is electrophilic, but it typically undergoes addition rather than substitution. The primary carbon-hydrogen bonds of the pentyl chain are generally unreactive towards nucleophiles unless activated.

A key reaction pathway involves the sulfoxide group itself. The sulfur atom of a sulfoxide can be attacked by nucleophiles, particularly after activation of the oxygen atom. acs.org For instance, treatment of an alkyl aryl sulfoxide with an alkylating agent like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can lead to the formation of a dialkylarylsulfonium salt, a reaction that proceeds via nucleophilic substitution at the sulfur atom. acs.org

The α-carbon (C4) adjacent to the sulfinyl group is activated, and its protons are acidic. Strong bases like sodium hydride can deprotonate this carbon to form a carbanion. wikipedia.orgbritannica.com This carbanion can then act as a nucleophile in subsequent reactions.

A significant reaction of alkyl sulfoxides is the Pummerer rearrangement . wikipedia.orgorganicreactions.org This reaction occurs when a sulfoxide with at least one α-hydrogen is treated with an activating agent, such as acetic anhydride (B1165640). The sulfoxide is acylated, followed by elimination to form a transient electrophilic thial intermediate. This intermediate is then attacked by a nucleophile (e.g., acetate) to yield an α-acyloxy thioether. wikipedia.orgyoutube.com In the case of this compound, this would lead to a product where the C4 carbon is functionalized. The Pummerer reaction and its variants, including the "interrupted" Pummerer reaction, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. researchgate.netresearchgate.net

Oxidation and Reduction Pathways of this compound.

Oxidation: The sulfoxide group in this compound can be further oxidized to a sulfone. This transformation requires more vigorous oxidizing conditions than the initial sulfide-to-sulfoxide oxidation. britannica.com Reagents like potassium permanganate (B83412) (KMnO₄) or catalysts such as niobium carbide with hydrogen peroxide are effective for converting sulfoxides to sulfones. organic-chemistry.orgbritannica.com Electrochemical methods have also been developed where the degree of oxidation (to sulfoxide or sulfone) can be controlled by adjusting the reaction conditions, such as the electric current and solvent. acs.org A practical method for aryl sulfone synthesis involves using air as the oxidant, with the chemoselectivity between sulfoxide and sulfone controlled by temperature. acs.org

Reduction: The sulfoxide can be reduced back to the corresponding thioether, 5-(methylthio)pentanenitrile. This deoxygenation is a common transformation in organic synthesis. google.com A wide variety of reducing systems have been developed. These include metal-catalyzed systems, such as those using manganese, niobium, or aluminum-nickel catalysts. researchgate.netrsc.org For example, a commercially available manganese complex, MnBr(CO)₅, in combination with phenylsilane, efficiently reduces various sulfoxides to sulfides in short reaction times. rsc.org Metal-free methods are also prevalent, often employing reagents like triflic anhydride with potassium iodide or SOCl₂ with triphenylphosphine. organic-chemistry.org These methods are often highly chemoselective, tolerating other functional groups like nitriles and esters. organic-chemistry.org

The following table lists several reagents for the reduction of sulfoxides.

| Reagent/Catalyst System | Substrate Scope | Key Features | Reference |

| Al-NiCl₂·6H₂O | Alkyl aryl and dialkyl sulfoxides | Rapid, high yields | researchgate.net |

| NbCl₅/In | Dialkyl, diaryl, aryl alkyl sulfoxides | Good to excellent yields, mild conditions | researchgate.net |

| Triflic anhydride/KI | Various sulfoxides | Chemoselective, room temperature | organic-chemistry.org |

| SOCl₂/Ph₃P | Aliphatic and aromatic sulfoxides | Mild, produces sulfides in excellent yields | organic-chemistry.org |

| MnBr(CO)₅/PhSiH₃ | Diaryl, aryl alkyl, dialkyl sulfoxides | Very efficient, tolerates functional groups | rsc.org |

| B(C₆F₅)₃/Et₃SiH | Alkyl/aryl, diaryl, dialkyl sulfoxides | Metal-free, catalytic | thieme-connect.com |

Cyclization Reactions Involving this compound.

The linear five-carbon chain of this compound, along with its two functional groups, offers possibilities for intramolecular cyclization reactions to form five- or six-membered rings. The specific pathways would depend on the reaction conditions and the activation of either the nitrile or the sulfoxide moiety.

One potential pathway could involve the activation of the nitrile group. For example, research on N-cyano sulfoximines (a related functional group) has shown that anhydrides like trifluoroacetic anhydride can activate the N-cyano group, facilitating intramolecular cyclization to form thiadiazinone 1-oxides. nih.gov While this compound lacks the pre-installed amide functionality of the studied substrates, this demonstrates the principle of activating a nitrile for intramolecular attack.

Another possibility involves generating a reactive species at one end of the chain that can attack the other. For instance, if a radical were generated at the C5 position (adjacent to the nitrile), a 5-exo-trig cyclization onto the nitrile is a possibility, though less common than radical cyclizations onto alkenes. Conversely, generation of a nucleophilic carbanion at the C4 position (alpha to the sulfoxide) could potentially lead to an intramolecular reaction with the electrophilic carbon of the nitrile group, which would result in the formation of a five-membered ring after subsequent hydrolysis/rearrangement.

Advanced Spectroscopic Investigations of 5 Methanesulfinylpentanenitrile

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques.

Advanced spectroscopic techniques are indispensable for the detailed structural characterization of molecules. For 5-METHANESULFINYLPENTANENITRILE, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a specific experimental spectrum for this compound is not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous structures. chemaxon.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group attached to the sulfoxide (B87167) and the four methylene (B1212753) groups of the pentanenitrile chain. The methyl protons (H-1) directly attached to the electron-withdrawing sulfinyl group would appear as a singlet. The methylene groups will appear as multiplets due to spin-spin coupling with adjacent protons. The protons on the carbon alpha to the nitrile group (H-5) are expected to be shifted downfield to the 2-3 ppm region due to the anisotropic effect of the cyano group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals corresponding to each carbon atom in the molecule. The nitrile carbon is characteristically found in the 115-125 ppm range and often shows a weaker intensity due to the absence of directly attached protons. The carbons of the alkyl chain will resonate in the typical aliphatic region, while the methyl carbon of the sulfinyl group will also have a characteristic shift. The oxidation of a sulfide (B99878) to a sulfoxide generally causes a significant downfield shift for the adjacent carbons, a key feature in spectral assignment. chemaxon.com

Predicted NMR Data for this compound

Use the buttons below to switch between predicted ¹H NMR and ¹³C NMR data.

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃-S(O) | ~2.5 | Singlet | 3H |

| S(O)-CH₂- | ~2.7 | Triplet | 2H |

| -CH₂- | ~1.8 | Multiplet | 2H |

| -CH₂- | ~1.7 | Multiplet | 2H |

| -CH₂-CN | ~2.4 | Triplet | 2H |

| Position | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃-S(O) | ~38-40 |

| S(O)-CH₂- | ~55-58 |

| -CH₂- | ~22-24 |

| -CH₂- | ~24-26 |

| -CH₂-CN | ~16-18 |

| -C≡N | ~118-120 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by two strong, characteristic absorption bands. The nitrile group (C≡N) exhibits a sharp and intense stretching vibration in the range of 2240-2260 cm⁻¹ for saturated aliphatic nitriles. spectroscopyonline.comlibretexts.org The sulfoxide group (S=O) displays a strong stretching absorption typically found around 1040-1060 cm⁻¹. researchgate.netacs.org Other expected absorptions include C-H stretching from the methyl and methylene groups just below 3000 cm⁻¹ and various bending vibrations in the fingerprint region (below 1500 cm⁻¹). acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile (C≡N) stretch is also a very efficient and intense Raman scatterer, appearing in the isolated spectral region of 2210-2270 cm⁻¹. acs.orgazooptics.com This makes it an excellent marker for the presence of the nitrile functional group. The S=O stretch is also Raman active. Since both techniques are governed by different selection rules—IR activity depends on a change in dipole moment while Raman activity depends on a change in polarizability—a combined analysis provides a more complete vibrational profile. acs.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Intensity |

|---|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-2960 | IR, Raman | Medium-Strong |

| C≡N (Nitrile) | Stretching | 2240-2260 | IR, Raman | Strong, Sharp spectroscopyonline.com |

| CH₂ | Bending (Scissoring) | ~1465 | IR | Medium |

| CH₃ | Bending (Asymmetric) | ~1440 | IR | Medium |

| S=O (Sulfoxide) | Stretching | 1040-1060 | IR, Raman | Strong researchgate.net |

| C-S | Stretching | 600-800 | IR, Raman | Weak-Medium |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. For this compound (exact mass: 145.0561), the fragmentation pattern is influenced by the nitrile and sulfoxide functional groups.

Upon ionization, the molecular ion ([M]⁺) may be weak or absent, which is common for aliphatic nitriles. whitman.edu A characteristic fragmentation pathway for nitriles is the loss of an alpha-hydrogen, leading to a stable [M-1]⁺ ion. whitman.edu Another common fragmentation for nitriles with a sufficiently long alkyl chain is the McLafferty rearrangement, which would produce a prominent ion at m/z 41. whitman.edumiamioh.edu

The sulfoxide group introduces additional fragmentation pathways. Cleavage of the C-S bond can occur, leading to fragments corresponding to the loss of the methylsulfinyl radical (•S(O)CH₃) or the pentanenitrile chain. Rearrangements involving the sulfoxide oxygen are also possible, including the loss of SO (mass 48) or CH₂SO (mass 62). researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding n-electrons. For a molecule like this compound, which lacks extensive conjugation or chromophores that absorb strongly in the 200-800 nm range, UV-Vis spectroscopy is of limited diagnostic value.

Simple, saturated nitriles typically show no significant absorption above 200 nm. libretexts.org The n→π* transition of the nitrile group is symmetry-forbidden and occurs at very short wavelengths. Similarly, aliphatic sulfoxides exhibit weak n→σ* transitions that also fall in the far-UV region, typically below 220 nm. psu.eduacs.org Therefore, a UV-Vis spectrum of this compound dissolved in a standard solvent like ethanol (B145695) or hexane (B92381) is not expected to display any distinct absorption maxima in the routine analytical range.

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials. This technique provides precise information on bond lengths, bond angles, and crystal packing. However, its application is contingent upon the ability to grow a suitable single crystal of the compound.

Currently, there is no publicly available information on the single-crystal X-ray diffraction of this compound. It is likely that this compound exists as a liquid or a non-crystalline solid at ambient conditions, which would preclude analysis by this method. If a crystalline form could be obtained, X-ray diffraction would offer an unambiguous confirmation of its molecular structure.

Theoretical Interpretation of Spectroscopic Data for this compound.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful means to predict and interpret spectroscopic data. nih.gov By calculating the properties of a molecule ab initio, theoretical models can corroborate experimental findings and aid in the assignment of complex spectra. scirp.orgacs.org

For this compound, DFT calculations can be employed to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). chemaxon.comnih.govmdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, a common DFT-based approach, can calculate magnetic shielding tensors to predict ¹H and ¹³C chemical shifts with a high degree of accuracy. chemaxon.com These theoretical predictions are invaluable for assigning specific resonances in the experimental spectrum to their corresponding nuclei within the molecule.

Vibrational Spectroscopy: DFT calculations can determine the harmonic vibrational frequencies of the molecule. scirp.org These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental IR and Raman spectra. nih.gov Furthermore, the calculations provide the potential energy distribution (PED) for each vibrational mode, allowing for a precise assignment of spectral bands, such as identifying the specific stretching and bending motions contributing to each peak.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations. nih.gov While this compound is not expected to have strong absorptions, TD-DFT could confirm the absence of transitions in the visible and near-UV regions and predict the energies of the high-energy transitions in the far-UV.

By comparing the theoretically derived spectra with experimental data, a detailed and confident structural elucidation of this compound can be achieved.

Computational Prediction of Spectroscopic Signatures of this compound

Computational chemistry offers a potent toolkit for predicting the spectroscopic characteristics of molecules prior to or in conjunction with experimental measurements. Density Functional Theory (DFT) is a widely employed method for forecasting a variety of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. github.iochemaxon.com For a molecule such as this compound, these computational models can provide valuable insights into its electronic environment and vibrational modes.

The prediction of ¹H and ¹³C NMR spectra is a cornerstone of computational structural elucidation. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the isotropic magnetic shielding constants for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. github.io

Similarly, computational methods can predict the infrared spectrum by calculating the vibrational frequencies and their corresponding intensities. These calculations are based on the harmonic oscillator approximation for the molecule's 3N-6 vibrational modes (where N is the number of atoms). The resulting theoretical spectrum can highlight the characteristic absorption bands for the functional groups present in this compound, namely the nitrile (-C≡N), sulfoxide (S=O), and alkyl C-H bonds.

Below are data tables presenting the theoretically predicted spectroscopic signatures for this compound, based on established principles of computational chemistry.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃-S(O)- | 2.5 - 2.7 | Singlet |

| -S(O)-CH₂- | 2.7 - 2.9 | Triplet |

| -CH₂-CH₂-CN | 2.4 - 2.6 | Triplet |

| -CH₂-CH₂-CH₂- | 1.8 - 2.0 | Multiplet |

| -S(O)-CH₂-CH₂- | 1.9 - 2.1 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C≡N | 118 - 122 |

| -CH₂-CN | 15 - 20 |

| -CH₂-CH₂-CN | 20 - 25 |

| -S(O)-CH₂- | 50 - 55 |

| CH₃-S(O)- | 38 - 42 |

| -S(O)-CH₂-CH₂- | 22 - 27 |

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | 2240 - 2260 | Medium |

| S=O Stretch | 1030 - 1070 | Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

| C-H Bend (Alkyl) | 1370 - 1470 | Variable |

It is imperative to note that these predicted values are theoretical estimations and may vary from experimental results due to factors such as solvent effects, conformational dynamics, and the inherent approximations in the computational models.

Correlation and Validation of Experimental and Theoretical Spectra for this compound

The validation of computationally predicted spectroscopic data with experimentally acquired spectra is a critical step in the structural analysis of a compound like this compound. This correlation serves to confirm the proposed structure and refine the understanding of its electronic and geometric properties.

Experimental ¹H and ¹³C NMR spectra would be acquired using a high-field NMR spectrometer. The resulting chemical shifts, coupling constants, and multiplicities would be meticulously compared with the predicted data from Table 1 and Table 2. A strong correlation between the experimental and theoretical chemical shifts would provide compelling evidence for the correct structural assignment. Any significant deviations could indicate conformational preferences or electronic effects not fully captured by the computational model, prompting further investigation.

The process of correlating theoretical and experimental spectra is often iterative. Discrepancies can lead to a refinement of the computational model, for instance, by considering different conformers or including solvent effects in the calculations. Ultimately, a high degree of congruence between the predicted and measured spectra provides a high level of confidence in the structural characterization of this compound.

Theoretical and Computational Chemistry Studies of 5 Methanesulfinylpentanenitrile

Quantum Chemical Approaches to Electronic Structure and Reactivity of 5-METHANESULFINYLPENTANENITRILE

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of molecules like this compound. These approaches solve the Schrödinger equation for a given molecular system, providing insights into its stability, geometry, and electronic properties.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. northwestern.edu These methods are crucial for obtaining a fundamental understanding of the electronic makeup of a molecule. For a compound like this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, would be employed to determine its optimized geometry, total energy, and wavefunction. researchgate.netnih.gov These calculations provide a foundational understanding of the molecule's intrinsic properties in the absence of external influences.

A typical output from such a study would include the optimized Cartesian coordinates of each atom in the molecule, the total electronic energy, and the energies of the molecular orbitals. While specific data for this compound is not available, a hypothetical table of optimized geometric parameters is presented below to illustrate the expected results.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C≡N | 1.15 |

| C-C (Nitrile) | 1.47 |

| C-C (Alkyl Chain) | 1.54 |

| C-S | 1.82 |

| S=O | 1.50 |

| S-CH₃ | 1.78 |

| C-S-O Angle | 107.0 |

| C-S-C Angle | 98.0 |

Note: These are illustrative values and not based on actual calculations for this compound.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.govnih.gov DFT calculations would be instrumental in investigating the electronic structure and properties of this compound. mdpi.com Functionals such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or cc-pVTZ), would be used to calculate properties like the molecule's total energy, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. researchgate.netaps.org These calculations provide insights into the molecule's reactivity and potential sites for electrophilic or nucleophilic attack.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 4.5 D |

Note: These are illustrative values and not based on actual calculations for this compound.

The analysis of molecular orbitals (MOs) and electron density is crucial for understanding the chemical behavior of this compound. The HOMO is often associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The distribution of electron density, often visualized through electrostatic potential maps, can identify electron-rich and electron-poor regions of the molecule, which is critical for predicting intermolecular interactions and reaction mechanisms. For this compound, the sulfinyl group and the nitrile group would be of particular interest, as they are expected to be the primary sites of chemical reactivity. A molecular orbital study would reveal the contributions of the sulfur, oxygen, nitrogen, and carbon atomic orbitals to the frontier molecular orbitals. scispace.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. chemrxiv.org For this compound, MD simulations would be used to explore its conformational landscape and to understand how it interacts with other molecules, including solvents or potential reaction partners. semanticscholar.orgmdpi.comresearchgate.net By simulating the motion of the atoms over a period of time, researchers can identify the most stable conformations of the molecule and the energy barriers between them. This information is critical for understanding the molecule's physical properties and its behavior in different environments. MD simulations can also provide detailed insights into non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern how the molecule interacts with its surroundings.

Computational Reaction Dynamics and Transition State Theory for this compound Transformations

Computational methods are essential for elucidating the mechanisms of chemical reactions. Transition State Theory (TST) is a cornerstone of reaction dynamics, providing a framework for calculating reaction rates. wikipedia.orgfiveable.mefiveable.melibretexts.org

Computational chemistry allows for the prediction of reaction pathways and the calculation of the associated energy barriers. rsc.org By identifying the transition state structures that connect reactants to products, it is possible to map out the entire reaction mechanism. For this compound, this could involve studying its oxidation, reduction, or reactions at the nitrile group. Quantum chemical methods, particularly DFT, would be used to locate the transition state geometries and calculate their energies. The difference in energy between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate. ox.ac.uk

Table 3: Hypothetical Reaction Energetics for a Transformation of this compound

| Reaction Step | ΔE (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|

| Reactant → Transition State 1 | 25.0 | 28.5 |

| Transition State 1 → Intermediate | -10.0 | - |

| Intermediate → Transition State 2 | 15.0 | 18.0 |

| Transition State 2 → Product | -30.0 | - |

Note: These are illustrative values and not based on actual calculations for this compound.

Application of Chemometrics in Understanding this compound Chemistry

Chemometrics, the science of extracting information from chemical systems by data-driven means, is a valuable tool for understanding the complex chemistry of natural products. In the context of this compound, chemometrics is applied to analyze the profile of hydrolysis products from glucosinolates in Brassica vegetables. nih.gov The enzymatic breakdown of glucosinolates results in a mixture of compounds, including various isothiocyanates, nitriles, and epithionitriles. nih.gov The relative concentrations of these products can vary significantly based on a range of factors.

Research has shown that the specific profile of these volatile compounds is heavily influenced by the plant's genotype and its developmental stage. nih.gov For example, studies analyzing different Brassica oleracea varieties (such as broccoli, cauliflower, and cabbage) have found that while some may be rich in the isothiocyanate sulforaphane (B1684495), others may predominantly produce nitriles like 1-cyano-2,3-epithiopropane or this compound upon hydrolysis. nih.gov Sprouts, for instance, often contain significantly higher concentrations of glucosinolates and their hydrolysis products compared to mature vegetables. nih.gov

Chemometric techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be applied to datasets containing the concentrations of these various hydrolysis products. By analyzing such data, researchers can identify patterns and correlations, for example, linking a specific vegetable cultivar or growth condition to a higher yield of nitriles over isothiocyanates. This understanding is crucial for agricultural and food science, as the biological activities of nitriles and isothiocyanates differ. While specific chemometric models focusing solely on this compound are not prominent, its inclusion in broader analytical studies of Brassica volatiles is a key application of chemometrics. nih.govnih.gov

| Broccoli Cultivar | Sulforaphane (µmol/g FW) | This compound (µmol/g FW) | Indole-3-acetonitrile (µmol/g FW) |

|---|---|---|---|

| Cultivar A | 2.1 | 0.8 | 0.3 |

| Cultivar B | 1.5 | 1.9 | 0.4 |

| Cultivar C (Sprouts) | 15.2 | 6.5 | 1.1 |

Reaction Kinetics and Mechanisms of 5 Methanesulfinylpentanenitrile Transformations

Determination of Reaction Rate Laws and Rate Constants for 5-METHANESULFINYLPENTANENITRILE Reactions

A reaction rate law is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. The determination of a rate law and the associated rate constants is an empirical process, requiring carefully designed experiments that monitor the change in concentration of reactants or products over time. Unfortunately, no such studies appear to have been published for this compound.

In a hypothetical study, one might investigate the hydrolysis of the nitrile group or the oxidation or reduction of the sulfoxide (B87167) moiety. The rate law for such a reaction would take the general form:

Rate = k[this compound]^m[Reactant 2]^n...

where k is the rate constant, and m and n are the reaction orders with respect to each reactant. The values of k, m, and n would need to be determined experimentally.

Elucidation of Detailed Reaction Mechanisms of this compound Transformations

Identification of Intermediate Species in this compound Reaction Pathways

Reaction intermediates are molecular entities that are formed from the reactants and react further to give the observed products of a chemical reaction. Their transient nature often makes them challenging to detect. For transformations of this compound, one could hypothesize the formation of various intermediates depending on the reaction conditions. For example, the hydrolysis of the nitrile group likely proceeds through an amide intermediate. However, without experimental evidence, such as spectroscopic identification, the existence and structure of these intermediates remain unconfirmed for this specific compound.

Characterization of Transition States for Reactions Involving this compound

The transition state is a particular configuration along the reaction coordinate that has the highest potential energy. It represents the energy barrier that must be overcome for reactants to be converted into products. The characterization of transition states is often achieved through computational chemistry methods, which can model the geometry and energy of these fleeting structures. No such computational studies specifically targeting the reactions of this compound have been found in the public domain.

Influence of Reaction Conditions on Kinetics of this compound Reactions

The rate of a chemical reaction is highly sensitive to the conditions under which it is performed. Key factors include temperature and the choice of solvent.

Temperature Effects and Arrhenius Parameters

The relationship between temperature and reaction rate is described by the Arrhenius equation, which introduces the concept of activation energy (Ea)—the minimum energy required for a reaction to occur. The Arrhenius parameters, the pre-exponential factor (A) and the activation energy, are determined by measuring the rate constant at different temperatures. As no rate constants for reactions of this compound have been reported, its Arrhenius parameters are unknown.

A hypothetical Arrhenius plot for a reaction of this compound would involve plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T). The slope of this plot would yield the activation energy, providing a quantitative measure of the temperature sensitivity of the reaction.

Solvent Effects on Reaction Rates

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction. For a molecule like this compound, with its polar sulfoxide and nitrile groups, the choice of a polar or nonpolar solvent would be expected to significantly influence the kinetics of its transformations. However, in the absence of experimental studies, the specific effects of different solvents on the reaction rates of this compound cannot be detailed.

Catalysis and Inhibition in this compound Reactions.

Information regarding the catalytic acceleration or inhibition of reactions involving this compound is not present in the current body of scientific literature. Research into which catalysts, if any, are effective in promoting its chemical transformations, or which substances may act as inhibitors to slow or prevent these reactions, has not been publicly documented. Consequently, no data tables or detailed research findings on the catalytic or inhibitory profiles of this compound can be provided.

Computational Kinetics and Microkinetic Modeling of this compound Processes.

Similarly, a search for computational studies on the kinetics of this compound yielded no results. There are no available microkinetic models that describe the elementary steps of its reaction pathways, nor are there any documented computational efforts to predict its reaction rates, transition states, or energy profiles. The application of computational chemistry to understand the mechanistic details of this compound transformations appears to be an unexplored area of research.

Development and Validation of Advanced Analytical Methodologies for 5 Methanesulfinylpentanenitrile

Chromatographic Methods Development for 5-METHANESULFINYLPENTANENITRILE.dss.go.thacs.orgthamesrestek.co.uk

The development of chromatographic methods for this compound leverages established principles for the analysis of similar compounds, such as other aliphatic nitriles and sulfoxides. acs.orgnih.gov The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is often dictated by the compound's volatility and thermal stability, as well as the matrix in which it is being analyzed. dss.go.thchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound.thamesrestek.co.uk

HPLC is a highly versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is a primary approach.

Column Selection and Mobile Phase Composition: The selection of the stationary phase is critical for achieving adequate retention and separation. C18 columns are widely used due to their hydrophobicity, which allows for the retention of moderately polar compounds like this compound. thamesrestek.co.ukjchr.org For more polar analytes, an aqueous C18 column can be employed to prevent phase collapse in highly aqueous mobile phases. thamesrestek.co.uk The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. jchr.orgnih.gov The inclusion of a small percentage of acid, like formic acid, can improve peak shape and ionization efficiency when using a mass spectrometry detector. nih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute compounds with a range of polarities and to ensure a reasonable analysis time. thamesrestek.co.ukjocpr.com

Detection: Ultraviolet (UV) detection is a common and cost-effective method. Nitriles and sulfoxides exhibit some UV absorbance, typically at lower wavelengths. nih.gov However, for higher sensitivity and specificity, mass spectrometry (MS) detection is preferred. researchgate.net

A representative HPLC method for the analysis of compounds structurally similar to this compound is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Organosulfur Compounds

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications for this compound.dss.go.th

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While the sulfoxide (B87167) group can present challenges due to potential thermal degradation, GC methods have been successfully developed for related sulfoxides and nitriles. dss.go.thnih.gov

Injection and Column Selection: A critical consideration for the GC analysis of sulfoxides is the potential for thermal degradation in the injector. dss.go.th Utilizing a splitless injection with a deactivated liner and optimizing the carrier gas flow rate can minimize this degradation. dss.go.th The choice of the capillary column is also important, with moderately polar phases such as those containing a percentage of phenyl or cyanopropyl functional groups being suitable for separating nitriles and sulfoxides. frontiersin.org

Temperature Programming and Detection: A temperature gradient is typically employed to ensure the efficient elution of analytes with different boiling points. frontiersin.org For detection, a flame ionization detector (FID) can be used, but for enhanced selectivity and sensitivity, a mass spectrometer (MS) or a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD) is advantageous. chromatographyonline.comsilcotek.com

The following table outlines typical GC parameters for the analysis of related volatile organosulfur compounds.

Table 2: Representative GC Method Parameters for Analysis of Related Volatile Compounds

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 50 °C (2 min hold), ramp at 10 °C/min to 280 °C (5 min hold) |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for this compound Analysis.nih.govfrontiersin.org

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, are the gold standard for the unambiguous identification and quantification of analytes in complex matrices. chromatographyonline.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. rsc.org This technique is particularly well-suited for the analysis of this compound, as it can handle thermally labile compounds and provide structural information. nih.govnih.gov Electrospray ionization (ESI) is a common ionization source for this type of analysis, often operated in positive ion mode. rutgers.edu Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by analyzing the fragmentation patterns of the parent ion. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. frontiersin.org For this compound, GC-MS can provide both retention time and mass spectral data, allowing for confident identification. dss.go.th Electron ionization (EI) is the most common ionization technique in GC-MS, producing a characteristic fragmentation pattern that can be compared to spectral libraries for identification. frontiersin.org As mentioned previously, care must be taken to minimize thermal degradation during GC-MS analysis. dss.go.th

Validation Parameters for Analytical Procedures of this compound.thamesrestek.co.ukresearchgate.netmdpi.com

Validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose. mdpi.com The validation process involves evaluating several key parameters to ensure the method is reliable, accurate, and precise. nih.gov

Specificity and Selectivity Studies for this compound Methods.thamesrestek.co.uk

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jocpr.com Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte from other substances in the sample. perkinelmer.com

In chromatographic methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. This is often assessed by analyzing blank samples, placebo formulations, and samples spiked with known impurities. jocpr.com The use of a photodiode array (PDA) detector in HPLC can aid in assessing peak purity. Mass spectrometry offers the highest degree of selectivity, as it can differentiate compounds based on their mass-to-charge ratio. chromatographyonline.comnih.gov

Accuracy and Precision Assessments of this compound Analytical Methods.thamesrestek.co.ukresearchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. nih.govchromatographyonline.com It is typically assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. youtube.com Accuracy is usually evaluated at multiple concentration levels across the range of the method. nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.

Intermediate precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision of the method between different laboratories.

The table below presents typical acceptance criteria for accuracy and precision in analytical method validation.

Table 3: Typical Validation Parameters for Accuracy and Precision

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | |

| - Repeatability | ≤ 2.0% |

Determination of Detection and Quantitation Limits for this compound

The determination of the limit of detection (LOD) and limit of quantitation (LOQ) is a critical step in the validation of any analytical method, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, also known as sulforaphane (B1684495) nitrile, various chromatographic methods have been developed with well-defined detection and quantitation limits, ensuring sensitive and accurate measurements in diverse matrices.

A gas chromatography/mass spectrometry (GC/MS) method has been established for the analysis of this compound. In this method, the LOD was determined to be 2 µg/g. dss.go.thacs.org This limit represents the smallest quantity of the compound in a sample that can be detected with confidence, though not necessarily quantified with precision.

More advanced techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), offer even greater sensitivity. One such validated method for the rapid and sensitive analysis of this compound reported an LOD of 0.06 µM and a lower limit of quantitation (LLOQ) of 0.16 µM. tudublin.ie The LLOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy. Another method, utilizing ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) after a QuEChERS extraction, established an LOD of 0.05 µg/kg and an LOQ of 0.15 µg/kg for sulforaphane, a closely related compound often analyzed simultaneously. nih.gov These low limits are crucial for studies involving trace-level detection, such as in biological fluids or complex food samples.

The table below summarizes the detection and quantitation limits for this compound from published analytical methods.

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| GC/MS | Broccoli | 2 µg/g | Not Reported | dss.go.thacs.org |

| UPLC-MS/MS | Biological Matrices | 0.06 µM | 0.16 µM | tudublin.ie |

| UHPLC-MS/MS | Rapeseed | 0.05 µg/kg (for Sulforaphane) | 0.15 µg/kg (for Sulforaphane) | nih.gov |

Linearity and Range Evaluation in this compound Analysis

Linearity demonstrates that an analytical method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. For this compound, linearity has been rigorously evaluated in several validated methods.

In a GC/MS method, a five-point calibration curve was constructed for this compound, demonstrating linearity over a concentration range of 13-266 μg/mL. dss.go.thacs.org The method's linearity was confirmed by a linear regression analysis of peak area versus concentration, which yielded a correlation coefficient (r²) of 0.992. dss.go.thacs.org An r² value close to 1.0 indicates a strong linear relationship between the instrumental response and the compound's concentration.

Similarly, a newly developed high-performance liquid chromatography (HPLC) method coupled with a UV/Vis detector for the quantification of the related compound sulforaphane in rat plasma was validated over a linear range of 10–2000 ng/mL, achieving a correlation of determination (R²) of greater than 0.999. nih.gov Another robust UHPLC-MS/MS method established linearity for sulforaphane from 0.06 to 500 μg L⁻¹, with an R² value of ≥0.997. acs.org The establishment of a wide linear range allows for the accurate measurement of this compound in samples with varying concentration levels without the need for extensive dilution.

The table below presents the linearity and range data for analytical methods developed for this compound and its related compound, sulforaphane.

| Analytical Technique | Analyte | Linear Range | Correlation Coefficient (r² / R²) | Reference |

|---|---|---|---|---|

| GC/MS | This compound | 13-266 µg/mL | 0.992 | dss.go.thacs.org |

| HPLC-UV/Vis | Sulforaphane | 10-2000 ng/mL | > 0.999 | nih.gov |

| UHPLC-MS/MS | Sulforaphane | 0.06-500 µg/L | ≥ 0.997 | acs.org |

Robustness Studies of Analytical Methods for this compound

Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. While comprehensive robustness studies specifically for this compound are not extensively detailed in the available literature, the reproducibility and precision data from method validation reports offer insight into the stability of the analytical procedures.

For instance, the reproducibility of a GC/MS method for this compound was assessed by analyzing a single lyophilized broccoli sample seven consecutive times. dss.go.thacs.org The results showed a relative standard deviation (RSD) of 4.00% for the repeated measurements of this compound. dss.go.thacs.org A low RSD value indicates good precision and suggests the method is reliable and not unduly affected by minor, unavoidable fluctuations in the analytical process. Furthermore, recovery experiments for the same method yielded a mean recovery of 81.4% with a 5.8% RSD, demonstrating reasonable accuracy and consistency. dss.go.thacs.org

In the development phase of a UHPLC-MS/MS method, different separation columns and mobile phase compositions were tested to optimize the analysis of sulforaphane and its metabolites. acs.org This process of testing different parameters is a key component of evaluating a method's robustness, ensuring that it can perform reliably even with slight variations, such as those that might occur when transferring the method between different laboratories or instruments.

Typical parameters that are intentionally varied during a formal robustness study for an HPLC or GC method include:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Different columns (e.g., different lots or suppliers)

Column temperature

Flow rate of the mobile phase

The ability of a method to withstand these small changes without significant deviation in results ensures its utility for routine analysis in various laboratory settings.

Application of Developed Analytical Methods in Diverse Research Contexts of this compound

Validated analytical methods for this compound are crucial tools applied across various research fields, from food science to human health. A primary application is in the analysis of cruciferous vegetables, particularly broccoli, where this nitrile is a known hydrolysis product of glucoraphanin (B191350). nih.gov

In food science and agriculture, these methods are used to screen different vegetable varieties to identify those that produce high levels of the beneficial compound sulforaphane and low levels of the less desirable this compound upon hydrolysis. acs.org Researchers also employ these analytical techniques to investigate how different processing and cooking methods affect the final concentration of these compounds. For example, studies have shown that mild heating can inactivate the epithiospecifier protein (ESP), which directs hydrolysis towards nitrile formation, thereby increasing the yield of sulforaphane. nih.govnih.gov High-pressure processing (HPP) has also been studied as a method to influence the bioactivation of glucosinolates, with analyses showing that HPP can inactivate ESP and increase isothiocyanate formation. nih.gov

In the context of human health and nutrition, analytical methods are applied to measure this compound and its metabolites in biological samples such as plasma and urine. tudublin.ie These studies are essential for understanding the bioavailability, metabolism, and excretion of compounds derived from cruciferous vegetable consumption. nih.gov Research has explored the inter-individual variation in metabolism, linking differences in the gut microbiome composition to the production of this compound. nih.govmdpi.com For example, a human feeding study analyzed urine for metabolites and found high inter-individual variation in nitrile production, suggesting the gut microbiome plays a significant role. mdpi.com Such applications are vital for assessing the physiological relevance and potential bioactivity of these dietary compounds.

Future Directions and Emerging Research Avenues for 5 Methanesulfinylpentanenitrile

Interdisciplinary Research Opportunities with 5-METHANESULFINYLPENTANENITRILE

The unique combination of a nitrile and a sulfoxide (B87167) functional group in this compound opens up avenues for investigation across multiple scientific disciplines. These opportunities stem from the known biological and chemical activities of related organosulfur and nitrile-containing compounds. britannica.comnih.gov

Agrochemical Research: Organosulfur compounds are well-known in agricultural science, particularly those found in plants like garlic (Allium sativum). nih.gov These compounds are recognized for their bioactive properties. nih.gov Future research could explore whether this compound exhibits similar properties, potentially as a pesticide, fungicide, or plant growth regulator. Collaborative efforts between synthetic chemists and agricultural scientists would be essential to synthesize and screen the compound for such activities.

Pharmaceutical and Medicinal Chemistry: The nitrile group is a significant functional group in many approved pharmaceutical agents. nih.gov Its inclusion in a molecule can enhance binding affinity to biological targets and improve pharmacokinetic profiles. nih.gov The sulfoxide group is also present in some drug molecules. Interdisciplinary research involving medicinal chemists and pharmacologists could investigate the potential of this compound as a lead compound for drug discovery. Its structural similarity to other bioactive molecules suggests it could be a scaffold for developing new therapeutic agents. nih.gov

Materials Science: Nitrile groups are integral to various polymers, such as nitrile butadiene rubber, valued for its chemical resistance. researchgate.netresearchgate.net The reactivity of the nitrile group allows for various chemical modifications, enabling the creation of new materials. researchgate.net Research in materials science could explore the potential of this compound as a monomer or an additive in polymer synthesis. Collaboration with polymer chemists could lead to the development of novel materials with unique thermal or mechanical properties.

Table 1: Potential Interdisciplinary Research Areas for this compound

| Research Area | Potential Application/Focus | Rationale based on Related Compounds | Required Collaboration |

| Agrochemistry | Development of novel pesticides or fungicides. | Many organosulfur compounds from Allium species exhibit antimicrobial and insecticidal properties. nih.gov | Synthetic Chemistry, Agricultural Science, Entomology |

| Medicinal Chemistry | Scaffold for new drug development. | The nitrile moiety is present in over 30 FDA-approved drugs, often improving target binding and pharmacokinetics. nih.gov | Medicinal Chemistry, Pharmacology, Biochemistry |

| Materials Science | Monomer for specialty polymer synthesis. | Nitrile groups are key components of polymers like nitrile rubber and can be chemically modified to create new functionalities. researchgate.netresearchgate.net | Polymer Chemistry, Materials Engineering |

Advances in Methodologies for the Investigation of this compound

The thorough investigation of this compound and its potential applications will rely on sophisticated analytical techniques capable of elucidating its structure, purity, and behavior in complex matrices. Advancements in chromatography and spectroscopy are particularly relevant.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the analysis of organosulfur compounds. nih.govconicet.gov.ar For a compound like this compound, which possesses moderate polarity, both techniques could be applicable.

HPLC: Reversed-phase HPLC using octadecylsilane (B103800) columns is a common method for separating a wide range of organosulfur compounds. nih.gov Normal-phase HPLC with aminopropyl-bonded columns has also been successfully used for the analysis of sulfoxides. nih.gov The development of a robust HPLC method would be crucial for quantifying this compound in reaction mixtures or biological samples.

GC-MS: This technique is particularly useful for the analysis of volatile organosulfur compounds. nih.gov While the volatility of this compound is not documented, GC-MS would be the method of choice for identifying any volatile byproducts or degradation products. The mass spectrometer provides detailed structural information, aiding in unambiguous identification. britannica.com

Spectroscopic and Structural Analysis: The definitive characterization of this compound requires a combination of spectroscopic methods. While standard techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental, advanced methods could provide deeper insights. In mass spectrometry, the presence of sulfur can be indicated by the sulfur-34 (B105110) isotope peak, which is about 4.4% as abundant as the sulfur-32 (B83152) peak. britannica.com The study of metallated chiral nitriles, which are related to the synthesis of complex molecules, has involved investigations into their structure and the rate at which their mirror images interconvert. europa.eu

Table 2: Advanced Methodologies for the Study of this compound

| Methodology | Purpose | Key Advantages for this Compound |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment. | Versatile for polar and non-polar compounds; established methods exist for sulfoxides and nitriles. nih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components. | High sensitivity and provides structural information from mass fragmentation patterns. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise molecular structure. | Provides detailed information on the chemical environment of each atom in the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the nitrile (C≡N) and sulfoxide (S=O) groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | The presence of sulfur can be confirmed by its isotopic pattern. britannica.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methanesulfinylpentanenitrile, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves sulfoxidation of the corresponding thioether precursor using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or methanol), and catalyst use (e.g., vanadium-based catalysts for stereoselectivity). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity. Yield optimization requires stoichiometric balancing of the oxidizing agent and inert atmosphere conditions to prevent overoxidation to sulfones .

Q. How can spectroscopic techniques (e.g., NMR, IR) be effectively utilized to characterize the structural and functional groups of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The sulfinyl group (-S(O)-) induces deshielding of adjacent protons (δ ~2.5–3.5 ppm) and carbons (δ ~50–60 ppm). Coupling patterns in ¹H NMR distinguish diastereomers if chirality is present.

- IR : Strong absorption bands at ~1030–1070 cm⁻¹ (S=O stretch) and ~2250 cm⁻¹ (C≡N stretch) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways. Cross-referencing with computational predictions (e.g., DFT-calculated spectra) enhances accuracy .

Advanced Research Questions

Q. What experimental designs are recommended to investigate the stereochemical outcomes of sulfoxidation reactions producing this compound?

- Methodological Answer : Use chiral oxidizing agents (e.g., Sharpless conditions) or enantioselective catalysts to control sulfinyl group configuration. Monitor reaction progress via chiral HPLC or polarimetry. Kinetic resolution studies under varying temperatures and solvent polarities can elucidate steric and electronic influences. Stereochemical assignments require X-ray crystallography or NOESY NMR for absolute configuration determination .

Q. How can researchers address contradictions in reported toxicity profiles or environmental degradation pathways of this compound?

- Methodological Answer : Conduct comparative ecotoxicity assays (e.g., Daphnia magna LC₅₀ tests) under standardized OECD guidelines. For degradation studies, use LC-MS/MS to track metabolites in soil/water systems. Discrepancies may arise from pH-dependent hydrolysis rates or microbial consortia variability; replicate experiments under controlled conditions (e.g., sterile vs. non-sterile environments) to isolate factors. Meta-analyses of existing data should prioritize peer-reviewed studies with transparent methodologies .

Q. What strategies are recommended for resolving contradictions in reported reaction mechanisms involving this compound, such as discrepancies in proposed intermediates or kinetic data?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁸O in sulfinyl groups) to trace oxygen transfer pathways. Time-resolved FTIR or Raman spectroscopy can capture transient intermediates. Computational tools (e.g., DFT for transition state modeling) reconcile kinetic data with proposed mechanisms. Collaborative replication studies across labs reduce methodological bias .

Q. How can computational chemistry approaches (e.g., DFT, molecular dynamics) be applied to predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- DFT : Calculate thermodynamic parameters (e.g., Gibbs free energy) for sulfoxide formation and degradation pathways. Solvent effects are modeled using COSMO-RS.

- Molecular Dynamics : Simulate aggregation behavior in aqueous/organic matrices to predict solubility and stability. Validate predictions with experimental DSC (thermal stability) and UV-Vis spectroscopy (degradation kinetics) .

Key Considerations for Researchers

- Contradiction Analysis : Systematically compare experimental protocols (e.g., reagent purity, instrument calibration) when reconciling conflicting data .

- Ethical Reporting : Disclose raw data and negative results to avoid publication bias .

- Iterative Design : Refine hypotheses based on preliminary data before large-scale experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products